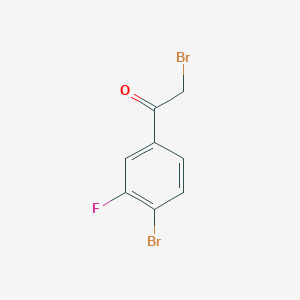

2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-1-(4-bromo-3-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2FO/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IELTVOHIKAUZFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CBr)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50697202 | |

| Record name | 2-Bromo-1-(4-bromo-3-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003879-02-4 | |

| Record name | 2-Bromo-1-(4-bromo-3-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-3-fluorophenacyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone (CAS: 1003879-02-4)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone, a key chemical intermediate. The structure of this document is designed to logically flow from fundamental properties to practical applications, offering field-proven insights for professionals in chemical research and development.

Section 1: Core Chemical Identity and Properties

This compound is a halogenated acetophenone derivative. Its structure, featuring an α-brominated ketone and a di-substituted phenyl ring (bromo and fluoro), makes it a highly reactive and versatile building block in organic synthesis.[1] The presence of multiple halogen atoms significantly influences the molecule's electrophilicity and reactivity, making it a valuable precursor for creating complex molecular architectures, particularly in the synthesis of pharmaceutical intermediates.[1][2]

Structural and Physicochemical Data

| Property | Value | Source |

| CAS Number | 1003879-02-4 | [3][4] |

| Molecular Formula | C₈H₅Br₂FO | [1][3] |

| Molecular Weight | 295.93 g/mol | [3][5] |

| IUPAC Name | This compound | N/A |

| Appearance | Yellow solid (typical) | [3] |

| Purity | Typically ≥95% | [1] |

| Storage | Sealed refrigeration, inert atmosphere, 2-8°C | [1] |

Section 2: Synthesis and Mechanistic Considerations

The primary route to synthesizing this compound is through the α-bromination of its corresponding ketone precursor, 1-(4-bromo-3-fluorophenyl)ethanone (CAS: 304445-49-6).[3][6] This type of reaction is a cornerstone of organic synthesis, typically proceeding via an enol or enolate intermediate.[7][8]

Field-Proven Synthesis Protocol

A common and effective method for this transformation employs copper(II) bromide (CuBr₂) as the brominating agent.[3]

-

Causality of Reagent Choice: Copper(II) bromide is often preferred over elemental bromine (Br₂) for laboratory-scale synthesis. It is a solid, making it easier and safer to handle than volatile and highly corrosive liquid bromine. Mechanistically, CuBr₂ facilitates the bromination of the enolate of the ketone, often providing good yields and selectivity for the α-position.[9]

Experimental Protocol:

-

Reactant Charging: A mixture of 1-(4-bromo-3-fluorophenyl)ethanone (1.0 g, 4.6 mmol) and copper(II) bromide (2.1 g, 9.7 mmol) is prepared in ethyl acetate (EtOAc, 50 mL).[3] The use of a slight excess of CuBr₂ ensures the complete conversion of the starting material.

-

Reaction Conditions: The mixture is stirred at 60°C for 12 hours.[3] The elevated temperature is necessary to promote the formation of the enol/enolate and subsequent reaction with the brominating agent.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the copper(I) bromide byproduct and any unreacted CuBr₂. The filtrate is then concentrated under reduced pressure.[3]

-

Purification: The resulting crude residue is purified by column chromatography on silica gel, using an ethyl acetate/petroleum ether solvent system, to yield the final product as a yellow solid (yield: 44%).[3]

Section 3: Reactivity and Synthetic Utility

The synthetic value of this compound lies in the high reactivity of the α-bromo ketone functional group. This group is an excellent electrophile, making the compound a powerful intermediate for constructing larger molecules, especially heterocyclic systems, which are prevalent in medicinal chemistry.[9][10]

Key Reaction Classes:

-

Nucleophilic Substitution (Sₙ2): The bromine atom is an excellent leaving group, readily displaced by a wide range of nucleophiles (e.g., amines, thiols, carboxylates). This is the most common application of α-haloketones.[11][12]

-

Hantzsch Thiazole Synthesis: Reaction with thioureas or thioamides provides a direct route to substituted thiazole rings, a common scaffold in pharmaceuticals.[10]

-

Favorskii Rearrangement: In the presence of a strong base, α-haloketones can undergo rearrangement to form carboxylic acid derivatives.

-

Formation of α,β-Unsaturated Ketones: Dehydrobromination using a non-nucleophilic base (e.g., pyridine, DBU) can introduce a double bond, yielding an α,β-unsaturated ketone, another valuable synthetic intermediate.[7]

Section 4: Safety, Handling, and Storage

As with most α-haloketones, this compound is a hazardous substance that requires careful handling to ensure personnel safety.[2] These compounds are typically lachrymatory and corrosive.

Hazard Identification and Precautions

-

Primary Hazards: Causes severe skin burns and eye damage.[13][14] May cause respiratory irritation.[15]

-

GHS Classification: Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation.[13]

Mandatory Handling Protocols:

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[14] Facilities must be equipped with an eyewash station and safety shower.[15]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), chemical safety goggles or a face shield, and a lab coat.[14][15]

-

Handling: Avoid contact with skin, eyes, and clothing.[15] Do not breathe dust.[14] Wash hands thoroughly after handling.[14][16]

-

Spills: In case of a spill, prevent further leakage if safe to do so. Absorb with inert material (e.g., vermiculite, sand) and place into a suitable, sealed container for disposal.[15]

Storage and Stability:

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[15] Recommended storage is under an inert atmosphere at 2-8°C.

-

Incompatibilities: Keep away from strong oxidizing agents and strong bases.[14]

Section 5: Conclusion

This compound is a specialized chemical intermediate with significant utility in advanced organic synthesis. Its value is derived from the electrophilic α-carbon, which serves as a handle for introducing a wide variety of functional groups and for constructing complex heterocyclic systems. A thorough understanding of its synthesis, reactivity, and stringent safety requirements is essential for its effective and safe utilization in research and development environments.

References

-

2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone . PubChem, National Center for Biotechnology Information. [Link]

-

2-Bromo-1-(4-fluorophenyl)ethan-1-one . PubChem, National Center for Biotechnology Information. [Link]

-

2-Bromo-1-(4-fluorophenyl)ethanone: Comprehensive Overview and Applications . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis . National Institutes of Health (NIH). [Link]

-

This compound CAS NO.1003879-02-4 . LookChem. [Link]

-

α-Bromoketone synthesis by bromination . Organic Chemistry Portal. [Link]

-

Supporting Information: A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols . The Royal Society of Chemistry. [Link]

-

Alpha Halogenation of Aldehydes and Ketones . Chemistry LibreTexts. [Link]

-

Synthetic Access to Aromatic α-Haloketones . National Institutes of Health (NIH). [Link]

-

2'-Bromo-4'-fluoroacetophenone: A Versatile Intermediate in Organic Synthesis . Autech Industry Co.,Limited. [Link]

-

2-bromo-1-(4-bromo-3-fluorophényl)éthanone (CAS 1003879-02-4) . keyorganics.de. [Link]

-

Alpha Bromination . YouTube. [Link]

-

A Facile, Efficient, Environmentally Benign Protocol for Rapid Synthesis of α-Bromoacetophenones . Asian Journal of Organic & Medicinal Chemistry. [Link]

-

1-(4-BROMO-3-FLUOROPHENYL)ETHAN-1-ONE | CAS 304445-49-6 . Molbase. [Link]

Sources

- 1. bidepharmatech.lookchem.com [bidepharmatech.lookchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | 1003879-02-4 [chemicalbook.com]

- 5. 2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone | C8H5Br2FO | CID 22121483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 304445-49-6: 1-(4-Bromo-3-fluorophenyl)ethanone [cymitquimica.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. innospk.com [innospk.com]

- 13. 2-Bromo-1-(4-fluorophenyl)ethan-1-one | C8H6BrFO | CID 96749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. aksci.com [aksci.com]

- 16. 2'-BROMO-4'-FLUOROACETOPHENONE - Safety Data Sheet [chemicalbook.com]

A Technical Guide to 2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone: Synthesis, Characterization, and Synthetic Utility

Executive Summary: 2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone is a highly functionalized aromatic α-bromoketone. Its structure, featuring two bromine atoms, a fluorine atom, and a reactive carbonyl group, makes it a valuable and versatile intermediate in synthetic organic and medicinal chemistry. The presence of multiple reactive sites—an electrophilic carbonyl carbon, an adjacent carbon susceptible to nucleophilic substitution (SN2), and an aromatic ring amenable to cross-coupling reactions—provides a rich platform for the construction of complex molecular architectures. This guide details the physicochemical properties, synthesis, spectroscopic characterization, and key applications of this compound, with a focus on its utility as a precursor for heterocyclic scaffolds, particularly thiazoles, which are of significant interest in drug discovery.

Introduction to α-Haloketones as Privileged Synthons

α-Haloketones are a class of organic compounds that have garnered significant attention as pivotal building blocks in organic synthesis.[1] Their value stems from the presence of two adjacent electrophilic centers: the carbonyl carbon and the α-carbon bearing the halogen.[2] This unique electronic arrangement facilitates a wide range of chemical transformations, making them indispensable precursors for a diverse array of molecular structures, especially nitrogen, sulfur, and oxygen-containing heterocycles.[1]

This compound (C₈H₅Br₂FO) belongs to this important class. The specific substitution pattern on the phenyl ring—a fluorine at position 3 and a bromine at position 4—further enhances its synthetic potential. The fluorine atom can modulate the electronic properties and metabolic stability of derivative compounds, a common strategy in pharmaceutical design. The bromine atom on the aromatic ring serves as a handle for metal-catalyzed cross-coupling reactions, allowing for the introduction of additional complexity. This guide provides a comprehensive technical overview for researchers utilizing this powerful synthetic intermediate.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its effective use in synthesis.

Physical and Chemical Properties

The key identifying and physical properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1003879-02-4 | [3][4] |

| Molecular Formula | C₈H₅Br₂FO | [3] |

| Molecular Weight | 295.93 g/mol | [3] |

| Appearance | Yellow solid | [3] |

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the structure and purity of the synthesized compound. While a specific complete spectrum for this exact molecule is not publicly available, the expected signals can be inferred from closely related analogs like 2-bromo-1-(4-fluorophenyl)ethanone and 2-bromo-1-(4-bromophenyl)ethanone.[5][6]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show two main regions.

-

Aromatic Region (approx. 7.5-8.0 ppm): The three protons on the phenyl ring will appear as complex multiplets due to proton-proton and proton-fluorine coupling.

-

Aliphatic Region (approx. 4.4 ppm): A singlet corresponding to the two protons of the bromomethyl group (-CH₂Br) is characteristic of α-bromoketones.[5][6]

-

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): The carbon spectrum would confirm the presence of eight distinct carbon environments.

-

Carbonyl Carbon (approx. 190 ppm): A signal in this downfield region is indicative of the ketone functional group.[5]

-

Aromatic Carbons (approx. 115-140 ppm): Multiple signals corresponding to the carbons of the phenyl ring, with their chemical shifts influenced by the fluorine and bromine substituents. Carbon-fluorine coupling would be observable.

-

Aliphatic Carbon (approx. 30 ppm): A signal for the -CH₂Br carbon.[5]

-

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br). The molecular ion peak [M]⁺ would be observed around m/z 294, 296, and 298 with relative intensities corresponding to the natural abundance of the bromine isotopes.

Synthesis and Mechanistic Considerations

The most common and direct method for preparing α-bromoketones is through the α-bromination of the corresponding ketone precursor.[1]

Synthesis Protocol: α-Bromination of 1-(4-bromo-3-fluorophenyl)ethanone

A reliable method for the synthesis of the title compound involves the reaction of 1-(4-bromo-3-fluorophenyl)ethanone with a brominating agent such as copper(II) bromide.[3]

Experimental Protocol:

-

To a solution of 1-(4-bromo-3-fluorophenyl)ethanone (1.0 g, 4.6 mmol) in ethyl acetate (50 mL), add copper(II) bromide (2.1 g, 9.7 mmol).

-

Stir the reaction mixture at 60°C for 12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Filter the mixture to remove the copper salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the residue by column chromatography on silica gel, eluting with an ethyl acetate/petroleum ether gradient, to yield this compound as a yellow solid (yield: ~44%).[3]

Causality and Optimization:

-

Reagent Choice: Copper(II) bromide is an effective and relatively mild brominating agent for ketones. It avoids the use of elemental bromine, which is highly toxic and corrosive, and can sometimes lead to over-bromination or aromatic ring bromination.[1]

-

Solvent: Ethyl acetate is a suitable solvent that dissolves the starting material and is relatively inert under the reaction conditions.

-

Temperature: Heating to 60°C provides the necessary activation energy for the reaction to proceed at a reasonable rate without significant decomposition of the product.

Synthesis Workflow Diagram

Caption: Generalized Hantzsch synthesis of thiazoles using the title compound.

This reaction is highly versatile, and by using different substituted thioureas or thioamides, a library of diverse thiazole derivatives can be generated. These derivatives are key intermediates for the development of novel therapeutic agents. [7][8]

Safety and Handling

This compound, like other α-bromoketones and phenacyl bromides, should be handled with care. It is classified as a corrosive substance that can cause severe skin burns and eye damage. [9]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials such as strong bases and oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a high-value synthetic intermediate with significant potential in organic synthesis and drug discovery. Its well-defined reactivity, particularly in the formation of heterocyclic compounds like thiazoles, makes it an essential tool for medicinal chemists. The synthetic protocol is straightforward, and the compound's multiple functional handles allow for extensive downstream derivatization. Proper understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, will enable researchers to fully exploit its synthetic utility in the development of novel chemical entities.

References

-

Asian Publication Corporation. Dibromoketone as Synthetic Equivalent to α-Bromoketones: Synthesis of Some New Thiazole as Antimicrobial Agents. Available from: [Link]

-

Al-Romaigh, H. A., Al-Dawsari, M. M., Al-Zahrani, A. A., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1736. Available from: [Link]

-

Prakash, O., Kumar, A., & Singh, S. P. (2004). α,α-Dibromoketone precursors in the synthesis of some new thiazole derivatives: Thiazol-2-yl hydrazonobutanoates, thiazol-2-yl pyrazole-4-carboxylates and acids. Heterocycles, 63(5), 1193-1202. Available from: [Link]

-

Pop, R., Moldovan, C. M., Turos-Mertan, G., et al. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 27(19), 6690. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 22121483, 2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2-Bromo-1-(4-fluorophenyl)ethanone: Comprehensive Overview and Applications. Available from: [Link]

-

Shrimandilkar, S. R. (2020). Review on Synthesis of Thiazole Derivatives from α-Halo-ketones and Thiourea or N-Substituted Thiourea. International Journal of Scientific Research in Science and Technology, 7(4), 1-10. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 96749, 2-Bromo-1-(4-fluorophenyl)ethan-1-one. Available from: [Link]

-

Chemsrc. 2-Bromo-1-(4-fluorophenyl)ethanone-d4. Available from: [Link]

-

Rammurthy, B., Swamy, P., Naresh, M., et al. (2017). Supporting Information: A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammonium Bromide and Oxone®. New Journal of Chemistry. Available from: [Link]

-

Singh, P. K., & Kumar, R. (2023). Synthetic Access to Aromatic α-Haloketones. Molecules, 28(14), 5360. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5354929, 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone. Available from: [Link]

-

Singh, P. K., Kumar, R., Singh, V., & Singh, V. (2023). Synthetic Access to Aromatic α-Haloketones. Molecules, 28(14), 5360. Available from: [Link]

-

Reddy, K. L., & Reddy, M. R. (2007). Facile one-pot synthesis of α-bromoketones from olefins using bromide/bromate couple as a nonhazardous brominating agent. Synthetic Communications, 37(12), 1969-1973. Available from: [Link]

-

Diaz-Reyes, M., Fernandez-Zertuche, M., Moo-Puc, R., et al. (2025). α-Bromoketone derivatives from lithocholic acid: a comprehensive evaluation of their antibacterial activity. Steroids, 221, 109658. Available from: [Link]

-

Prakash, O., Kumar, A., & Singh, S. P. (2006). Developments in the synthesis of α,α-dibromoacetophenones and related compounds. Journal of the Indian Chemical Society, 83(5), 419-428. Available from: [Link]

-

MySkinRecipes. This compound. Available from: [Link]

-

ResearchGate. (i) 2-Bromo-1-(4-chlorophenyl)ethanone or... [diagram]. Available from: [Link]

-

Asian Journal of Organic & Medicinal Chemistry. A Facile, Efficient, Environmentally Benign Protocol for Synthesis of α-Bromoacetophenones. Available from: [Link]

Sources

- 1. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | 1003879-02-4 [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. asianpubs.org [asianpubs.org]

- 7. asianpubs.org [asianpubs.org]

- 8. researchgate.net [researchgate.net]

- 9. 2-Bromo-1-(4-fluorophenyl)ethan-1-one | C8H6BrFO | CID 96749 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone (CAS No: 1003879-02-4), a halogenated phenacyl bromide derivative with significant potential as a versatile intermediate in synthetic organic chemistry and drug discovery. The document details the compound's physicochemical properties, outlines a robust two-step synthesis pathway involving Friedel-Crafts acylation and subsequent electrophilic α-bromination, and presents a detailed, field-proven experimental protocol. Mechanistic insights, chemical reactivity, potential applications in medicinal chemistry, and critical safety protocols are discussed to provide researchers, scientists, and drug development professionals with a thorough and practical resource for utilizing this valuable chemical building block.

Introduction: The Strategic Value of Substituted Phenacyl Bromides

Phenacyl bromides, or α-bromoacetophenones, represent a cornerstone class of reagents in organic synthesis. The introduction of a bromine atom at the α-position to a carbonyl group dramatically enhances the molecule's reactivity, transforming it into a potent electrophile for a variety of subsequent chemical transformations.[1] This reactivity makes α-bromo ketones critical building blocks for constructing complex molecular architectures, particularly in the synthesis of pharmaceutical intermediates and bioactive heterocyclic compounds.[1][2]

The subject of this guide, this compound, incorporates multiple strategic halogen atoms. The fluorine atom on the phenyl ring can modulate the compound's electronic properties, metabolic stability, and binding affinity in a biological context, while the aromatic bromine and the α-bromine serve as distinct reactive handles for sequential, site-selective modifications. This multi-functionalized profile makes it a highly valuable intermediate for creating diverse chemical libraries aimed at discovering novel therapeutic agents.

Physicochemical Profile

The fundamental properties of this compound are summarized below. This data provides the foundational knowledge required for its effective use in experimental design, including reaction stoichiometry, solvent selection, and analytical characterization.

| Property | Value | Source |

| IUPAC Name | This compound | Internal |

| CAS Number | 1003879-02-4 | [3][4][5] |

| Molecular Formula | C₈H₅Br₂FO | [3] |

| Molecular Weight | 295.93 g/mol | [3] |

| Appearance | Yellow Solid (as per reported synthesis) | [3] |

| Solubility | Soluble in organic solvents such as ethyl acetate and dichloromethane. | [3][6] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is most logically achieved via a two-step sequence starting from commercially available 1-bromo-2-fluorobenzene. This strategy involves the initial formation of the acetophenone core followed by selective bromination at the α-carbon.

Retrosynthetic Pathway

The overall synthetic transformation is visualized below, highlighting the key bond formations.

Caption: Retrosynthetic analysis for the target compound.

Step 1: Friedel-Crafts Acylation

The first step involves the synthesis of the precursor ketone, 1-(4-bromo-3-fluorophenyl)ethanone. This is accomplished via a Friedel-Crafts acylation, a classic electrophilic aromatic substitution reaction.[7][8]

-

Causality of Reagent Choice: 1-bromo-2-fluorobenzene is reacted with an acylating agent like acetyl chloride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[8][9] The Lewis acid coordinates to the acyl chloride, generating a highly electrophilic acylium ion (CH₃CO⁺), which is then attacked by the electron-rich aromatic ring.[9][10] The fluorine and bromine substituents are ortho, para-directing groups. Acylation occurs predominantly at the para-position relative to the fluorine atom due to reduced steric hindrance compared to the ortho-position.[11]

Step 2: Electrophilic α-Bromination

With the ketone precursor in hand, the final step is the selective bromination of the methyl group adjacent to the carbonyl.

The α-halogenation of ketones under neutral or acidic conditions proceeds through an enol intermediate.[1][12][13] The carbonyl oxygen is protonated (or coordinated to a Lewis acid like Cu²⁺), which increases the acidity of the α-protons.[12] Subsequent deprotonation forms a nucleophilic enol, which attacks an electrophilic bromine source.[12][14] This mechanism ensures that only one bromine atom is added, as the electron-withdrawing effect of the first bromine deactivates the product towards further enolization.[15]

Caption: Generalized mechanism of acid-catalyzed α-bromination.

While molecular bromine (Br₂) in acetic acid is a traditional method for α-bromination, it involves handling a highly corrosive and volatile liquid.[16] Copper(II) bromide (CuBr₂) offers a more convenient and safer alternative.[17][18] It is a stable solid that serves as an effective source of electrophilic bromine for the α-bromination of ketones, often requiring only gentle heating in a suitable solvent like ethyl acetate.[3]

Detailed Experimental Protocol

The following protocol for the synthesis of this compound is based on a validated procedure.[3] This self-validating system includes clear steps for reaction, workup, and purification to ensure reproducibility.

Synthesis Workflow

Caption: Experimental workflow for synthesis and purification.

Step-by-Step Methodology

Reagents and Equipment:

-

1-(4-bromo-3-fluorophenyl)ethanone (Starting Material)

-

Copper(II) bromide (CuBr₂)

-

Ethyl acetate (EtOAc), reagent grade

-

Petroleum ether, reagent grade

-

Silica gel for column chromatography

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 1-(4-bromo-3-fluorophenyl)ethanone (e.g., 1 g, 4.6 mmol) and copper(II) bromide (2.1 g, 9.7 mmol) in ethyl acetate (50 mL).[3] The use of a slight excess of CuBr₂ ensures complete conversion of the starting material.

-

Heating: Heat the mixture to 60°C and stir for 12 hours under a reflux condenser.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Allow the reaction mixture to cool to room temperature. The insoluble copper(I) bromide byproduct and excess copper(II) bromide will precipitate.

-

Filtration: Filter the mixture through a pad of celite or filter paper to remove the solid copper salts. Rinse the filter cake with a small amount of ethyl acetate to ensure complete recovery of the product.

-

Concentration: Concentrate the filtrate using a rotary evaporator to remove the solvent. This will yield the crude product as a residue.[3]

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in petroleum ether as the eluent, to afford the desired compound as a yellow solid (reported yield: 44%).[3]

Expected Characterization Data

While specific spectroscopic data for the title compound is not available in the cited literature, data for analogous compounds can provide an expected profile for validation.

| Analysis | Analogous Compound | Observed Data | Reference |

| ¹H NMR | 2-Bromo-1-(4-bromophenyl)ethanone | δ (ppm) = 7.85-7.82 (m, 2H), 7.66-7.60 (m, 2H), 4.41 (s, 2H, -COCH₂ Br) | [19] |

| ¹³C NMR | 2-Bromo-1-(4-bromophenyl)ethanone | δ (ppm) = 190.29 (C=O), 132.52, 132.10, 130.31, 129.18 (Aromatic C), 30.40 (C H₂Br) | [19] |

| Mass Spec | N/A | Expected M⁺ peaks for Br isotopes: ~294, 296, 298 | Theoretical |

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its identity as an α-bromo ketone. The α-carbon is highly electrophilic and susceptible to attack by a wide range of nucleophiles.

Key Potential Reactions:

-

Nucleophilic Substitution: The α-bromine is an excellent leaving group, allowing for facile Sₙ2 reactions with nucleophiles such as amines, thiols, and carboxylates to introduce new functional groups.

-

Hantzsch Thiazole Synthesis: Reaction with a thiourea or thioamide is a classic method for constructing thiazole rings, which are prevalent scaffolds in many FDA-approved drugs.

-

Favorskii Rearrangement: Treatment with a strong base can induce a rearrangement to form carboxylic acid derivatives.

-

Formation of α,β-Unsaturated Ketones: Base-induced elimination of HBr can be used to synthesize the corresponding α,β-unsaturated ketone, another valuable synthetic intermediate.[13][15]

These reactions position the title compound as a strategic starting material for developing novel compounds in medicinal chemistry, particularly for anticancer, antimicrobial, or anti-inflammatory agents where halogenated aromatic and heterocyclic motifs are common.[2][20]

Safety and Handling

As a member of the phenacyl bromide class, this compound must be handled with stringent safety precautions. Data from closely related compounds indicate significant hazards.

-

Hazard Identification:

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[22][23]

-

Handling Procedures: Avoid creating dust. Prevent all contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[23][24]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It is often recommended to store such reactive compounds under refrigeration (2-8°C) and away from incompatible materials like strong bases and oxidizing agents.[2][22]

-

Spill & Disposal: In case of a spill, absorb with an inert material and place in a suitable container for disposal. Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a specialized chemical intermediate with high potential for advanced organic synthesis. Its trifunctional halogenated structure provides multiple, distinct points for chemical modification, making it an ideal substrate for building molecular complexity. This guide has detailed its physicochemical properties, a reliable synthetic protocol rooted in fundamental organic reactions, and its potential applications in drug discovery. By adhering to the outlined experimental and safety procedures, researchers can effectively and safely leverage this compound to drive innovation in science and industry.

References

-

Cowper, R. M., & Davidson, L. H. (n.d.). Phenacyl bromide. Organic Syntheses Procedure. Retrieved from [Link]

-

Ashenhurst, J. (n.d.). Halogenation Of Ketones via Enols. Master Organic Chemistry. Retrieved from [Link]

-

Wang, Z., et al. (2017). Synthesis of phenacyl bromides via K2S2O8-mediated tandem hydroxybromination and oxidation of styrenes in water. Green Chemistry (RSC Publishing). Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone. Retrieved from [Link]

-

YouTube. (2025). synthesis of Alpha-Bromoacetophenone | Phenacyl Bromide Preparation Step-by-Step. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

-

YouTube. (2019). mechanism of alpha-halogenation of ketones. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2-Bromo-1-(4-fluorophenyl)ethanone: Comprehensive Overview and Applications. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethan-1-one. Retrieved from [Link]

-

Chemsrc. (2025). 2-Bromo-1-(4-fluorophenyl)ethanone-d4 | CAS#:1219803-30-1. Retrieved from [Link]

-

StudyLib. (n.d.). Friedel-Crafts Acetylation of Bromobenzene. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

Royal Society of Chemistry. (2017). Supporting Information: A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols. Retrieved from [Link]

-

Autechaux. (n.d.). 2'-Bromo-4'-fluoroacetophenone: A Versatile Intermediate in Organic Synthesis. Retrieved from [Link]

-

Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

ACS Publications. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives. The Journal of Organic Chemistry. Retrieved from [Link]

-

Asian Journal of Organic & Medicinal Chemistry. (n.d.). Ultrasound Promoted One-Pot Synthesis of α-Halo Ketones. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-Bromo-1-(4-chlorophenyl)ethanone or.... Retrieved from [Link]

-

NIST. (n.d.). Bromo-4-fluoroacetophenone. WebBook. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. This compound | 1003879-02-4 [chemicalbook.com]

- 6. CAS 304445-49-6: 1-(4-Bromo-3-fluorophenyl)ethanone [cymitquimica.com]

- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. maths.tcd.ie [maths.tcd.ie]

- 10. Friedel-Crafts Acylation [organic-chemistry.org]

- 11. benchchem.com [benchchem.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. m.youtube.com [m.youtube.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. benchchem.com [benchchem.com]

- 18. youtube.com [youtube.com]

- 19. rsc.org [rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. 2-Bromo-1-(4-fluorophenyl)ethan-1-one | C8H6BrFO | CID 96749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. fishersci.com [fishersci.com]

- 23. aksci.com [aksci.com]

- 24. innospk.com [innospk.com]

A Comprehensive Technical Guide to 2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone is a halogenated acetophenone derivative of significant interest in synthetic and medicinal chemistry. Its structure, featuring two bromine atoms and a fluorine atom, imparts unique reactivity, making it a valuable building block for the synthesis of complex organic molecules and potential pharmaceutical agents. This guide provides an in-depth overview of its chemical identity, synthesis, reactivity, and potential applications, with a focus on its relevance to drug discovery and development.

Chemical Identity and Synonyms

The systematic IUPAC name for this compound is this compound. It is also known by several other names, which are crucial for researchers to recognize when searching chemical databases and literature.

| Identifier Type | Identifier |

| IUPAC Name | This compound |

| CAS Number | 1003879-02-4 |

| Molecular Formula | C₈H₅Br₂FO |

| Molecular Weight | 295.93 g/mol |

| Synonyms | 4-Bromo-3-fluorophenacyl bromide; Ethanone, 2-bromo-1-(4-bromo-3-fluorophenyl)- |

The presence of both fluorine and bromine atoms in the molecule significantly influences its physicochemical properties and biological activity. The strategic incorporation of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates[1][2][3]. The bromine atoms, particularly the alpha-bromo ketone moiety, provide a reactive handle for a variety of chemical transformations.

Synthesis and Mechanism

The primary route for the synthesis of this compound involves the α-bromination of its precursor, 1-(4-bromo-3-fluorophenyl)ethanone[4].

Precursor: 1-(4-bromo-3-fluorophenyl)ethanone

This precursor, also known as 3-fluoro-4-bromo-acetophenone, is a key starting material. Its identifiers are provided in the table below.

| Identifier Type | Identifier |

| IUPAC Name | 1-(4-bromo-3-fluorophenyl)ethanone |

| CAS Number | 304445-49-6 |

| Synonyms | 3-Fluoro-4-bromo-acetophenone; 4-Bromo-3-fluoroacetophenone; 4'-Bromo-3'-fluoroacetophenone |

Experimental Protocol: α-Bromination

A common and effective method for the synthesis of the target compound is the reaction of 1-(4-bromo-3-fluorophenyl)ethanone with a brominating agent, such as copper(II) bromide, in an appropriate solvent like ethyl acetate[4].

Step-by-Step Methodology:

-

Reaction Setup: A mixture of 1-(4-bromo-3-fluorophenyl)ethanone (1 equivalent) and copper(II) bromide (approximately 2.1 equivalents) is prepared in ethyl acetate.

-

Reaction Conditions: The reaction mixture is stirred at an elevated temperature, typically around 60°C, for a sufficient duration, often 12 hours, to ensure complete conversion[4].

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the copper salts.

-

Purification: The filtrate is concentrated under reduced pressure, and the resulting residue is purified by column chromatography on silica gel using a solvent system such as ethyl acetate/petroleum ether to yield this compound as a yellow solid[4].

The underlying mechanism of this α-bromination in the presence of an acid catalyst proceeds through the formation of an enol intermediate. The ketone tautomerizes to its enol form, which then acts as a nucleophile, attacking the electrophilic bromine source[5][6].

Reactivity and Synthetic Utility

The chemical reactivity of this compound is dominated by the α-bromo ketone functional group. This moiety is a potent electrophile, making the α-carbon susceptible to nucleophilic attack[7]. This reactivity is the cornerstone of its utility in organic synthesis.

Key Reactions of α-Bromoketones:

-

Nucleophilic Substitution: The bromine atom is a good leaving group, readily displaced by a wide range of nucleophiles. This allows for the introduction of various functional groups at the α-position, a critical step in the construction of more complex molecular architectures[7][8].

-

Formation of Heterocycles: α-Bromoketones are versatile precursors for the synthesis of a diverse array of heterocyclic compounds, such as imidazoles, thiazoles, and triazoles. For instance, the reaction of an α-bromoketone with a thioamide is a classic method for the synthesis of thiazole rings[9].

-

Favorskii Rearrangement: Under basic conditions, α-haloketones can undergo the Favorskii rearrangement to yield carboxylic acid derivatives.

-

Dehydrobromination: Treatment with a base can lead to the elimination of hydrogen bromide, forming an α,β-unsaturated ketone. This is a valuable method for introducing carbon-carbon double bonds into a molecule[5][6].

Sources

- 1. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. 22.3 Alpha Halogenation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. fiveable.me [fiveable.me]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 2',4'-Dibromo-3'-fluoroacetophenone | 1803836-80-7 | Benchchem [benchchem.com]

potential biological activity of 2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone

An In-Depth Technical Guide to the Potential Biological Activity of 2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of a Halogenated Phenacyl Bromide

This compound (CAS: 1003879-02-4) is a halogenated acetophenone derivative belonging to the α-bromoketone class of compounds.[1] Its structure, characterized by a highly reactive α-bromomethyl ketone group and a di-substituted phenyl ring, suggests significant potential as a biologically active agent or a key intermediate in the synthesis of complex pharmaceutical molecules.[2] While direct studies on the biological effects of this specific molecule are not prevalent in current literature, its chemical architecture provides a strong basis for predicting its activity.

Phenacyl bromides and related α-haloketones are renowned for their role as potent alkylating agents, capable of forming covalent bonds with biological nucleophiles.[3][4] This reactivity is the cornerstone of their utility in chemical synthesis and is the primary driver for their potential pharmacological effects.[5] This guide will provide a comprehensive analysis of the predicted biological activities of this compound, propose robust experimental workflows for its evaluation, and discuss the underlying mechanistic rationale.

Physicochemical Profile

| Property | Value | Source |

| CAS Number | 1003879-02-4 | [1][6] |

| Molecular Formula | C₈H₅Br₂FO | [1] |

| Molecular Weight | 295.93 g/mol | [1] |

| Chemical Class | α-Bromoketone / Phenacyl Bromide | [2] |

Part 1: Predicted Biological Activities & Mechanistic Rationale

The structure of this compound suggests two primary avenues for biological investigation: antimicrobial and anticancer activities. This prediction is based on the well-documented activities of structurally related α-bromoketones and phenacyl bromide derivatives.[7][8][9]

Potential as a Covalent Enzyme Inhibitor (Anticancer Activity)

The α-bromoketone moiety is a classic "warhead" for targeted covalent inhibition. It can undergo a nucleophilic substitution (Sₙ2) reaction with electron-rich amino acid residues within the active sites of enzymes, such as cysteine (thiol group) or histidine (imidazole group).[3] This irreversible binding can lead to potent and prolonged inactivation of the target protein.

Many successful drugs, particularly in oncology, operate via this mechanism. The presence of a fluorine atom and a second bromine on the phenyl ring can significantly modulate the compound's electrophilicity, cell permeability, and metabolic stability, making it an interesting candidate for screening.[10] For instance, the structurally related compound 2-Bromo-1-(4-fluorophenyl)ethanone is a known precursor for synthesizing aromatase inhibitors, which are crucial in treating hormone-dependent breast cancer.[7] This strongly suggests that the target compound could be investigated for similar inhibitory activities against enzymes implicated in cancer progression.

Caption: Proposed mechanism of covalent enzyme inhibition.

Potential as an Antimicrobial Agent

The high reactivity of α-bromoketones also makes them promising candidates for antimicrobial agents. They are key precursors in the synthesis of thiazole-containing compounds, a class of heterocycles known for a wide range of biological activities, including antibacterial and antifungal properties.[9] The proposed mechanism of action is the alkylation of essential bacterial enzymes, disrupting critical metabolic or structural pathways. Studies on α-bromoketones derived from natural products have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria.[8] The halogenation pattern on the phenyl ring of this compound could enhance its lipophilicity, potentially improving its ability to penetrate bacterial cell walls.

Part 2: Proposed Experimental Validation Workflows

To empirically test the predicted activities, a tiered screening approach is recommended. This workflow ensures a logical progression from broad primary screening to more focused mechanistic studies.

Caption: Tiered experimental workflow for activity screening.

Protocol 1: In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against a panel of pathogenic bacteria.

Methodology: Broth Microdilution

-

Bacterial Panel:

-

Gram-positive: Staphylococcus aureus (ATCC 29213), Bacillus subtilis (ATCC 6633)

-

Gram-negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)

-

-

Preparation of Compound: Prepare a 10 mM stock solution of this compound in sterile DMSO.

-

Assay Plate Setup: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (MHB) to achieve final concentrations ranging from 128 µg/mL to 0.25 µg/mL.

-

Inoculation: Adjust the turbidity of an overnight bacterial culture to a 0.5 McFarland standard and dilute to achieve a final inoculum of 5 x 10⁵ CFU/mL in each well.

-

Controls: Include a positive control (bacteria in MHB without compound) and a negative control (MHB only). Use a known antibiotic (e.g., Ciprofloxacin) as a reference standard.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 2: In Vitro Cytotoxicity Screening

Objective: To evaluate the cytotoxic effect of the compound on cancer and non-cancerous cell lines.

Methodology: MTT Assay

-

Cell Line Panel:

-

Cancer: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma)

-

Non-cancerous: HEK293 (human embryonic kidney)

-

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the compound (e.g., from 100 µM to 0.1 µM) for 48 hours. Use DMSO as a vehicle control and Doxorubicin as a positive control.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Part 3: Structure-Activity Rationale and Data Interpretation

The interpretation of initial screening data is critical for guiding further research.

Caption: Logical relationship of structural moieties to activity.

Interpreting Potential Outcomes

-

Scenario 1: Potent and Selective Cytotoxicity: If the compound shows a low IC₅₀ value against cancer cells (e.g., MCF-7) but a high IC₅₀ against non-cancerous cells (e.g., HEK293), this suggests a favorable therapeutic window. The next step would be to perform a mechanistic assay, such as testing for inhibition of aromatase or other relevant cancer targets.

-

Scenario 2: Broad-Spectrum Antimicrobial Activity: A low MIC value against both Gram-positive and Gram-negative bacteria indicates broad-spectrum potential. A follow-up Minimum Bactericidal Concentration (MBC) assay would be necessary to determine if the effect is bacteriostatic or bactericidal.

-

Scenario 3: No Significant Activity: A lack of activity could imply poor cell permeability, rapid metabolism, or a lack of suitable biological targets. Structural modifications to the phenyl ring could be explored to alter its physicochemical properties.

Safety and Handling

As an α-bromoketone, this compound should be handled with caution. These compounds are typically lachrymatory (tear-inducing) and are potent alkylating agents.[11] All handling should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Conclusion

This compound represents a molecule with significant, albeit currently unexplored, potential as a biologically active agent. Its inherent reactivity as an α-bromoketone provides a strong rationale for investigating its efficacy as both an anticancer and antimicrobial compound through covalent modification of protein targets. The experimental workflows detailed in this guide offer a robust and logical pathway for systematically evaluating this potential. The insights gained from such studies will be invaluable for drug development professionals seeking novel covalent inhibitors and antimicrobial agents.

References

-

PubChem. 2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. 2-Bromo-1-(4-fluorophenyl)ethanone: Comprehensive Overview and Applications. (2025). [Link]

-

PubChem. 2-Bromo-1-(4-fluorophenyl)ethan-1-one. [Link]

-

May, Y., et al. Kinetic studies of the reaction of phenacyl bromide derivatives with sulfur nucleophiles. Journal of Physical Organic Chemistry. (2011). [Link]

-

RSC Publishing. The mechanism of alkylation reactions. Part 1. The effect of substituents on the reaction of phenacyl bromide with pyridine in methanol. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Chemsrc. 2-Bromo-1-(4-fluorophenyl)ethanone-d4 | CAS#:1219803-30-1. (2025). [Link]

-

ResearchGate. Mechanism of nucleophilic substitutions at phenacyl bromides with pyridines. A computational study of intermediate and transition state. [Link]

-

Chemical Review and Letters. Vicinal oxybromination of styrene derivatives: Direct Access to phenacyl bromides. (2025). [Link]

-

RSC Publishing. Synthesis of phenacyl bromides via K2S2O8-mediated tandem hydroxybromination and oxidation of styrenes in water. Green Chemistry. [Link]

-

PubMed. α-Bromoketone derivatives from lithocholic acid: a comprehensive evaluation of their antibacterial activity. [Link]

-

MDPI. Synthetic Access to Aromatic α-Haloketones. (2021). [Link]

-

ResearchGate. Facile one-pot synthesis of α-bromoketones from olefins using bromide/bromate couple as a nonhazardous brominating agent. [Link]

-

The Royal Society of Chemistry. Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo. [Link]

-

Asian Publication Corporation. Dibromoketone as Synthetic Equivalent to α-Bromoketones: Synthesis of Some New Thiazole as Antimicrobial Agents. [Link]

-

ResearchGate. (i) 2-Bromo-1-(4-chlorophenyl)ethanone or.... [Link]

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Synthetic Access to Aromatic α-Haloketones [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. The mechanism of alkylation reactions. Part 1. The effect of substituents on the reaction of phenacyl bromide with pyridine in methanol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. chemrevlett.com [chemrevlett.com]

- 6. This compound | 1003879-02-4 [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. α-Bromoketone derivatives from lithocholic acid: a comprehensive evaluation of their antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. asianpubs.org [asianpubs.org]

- 10. CAS 304445-49-6: 1-(4-Bromo-3-fluorophenyl)ethanone [cymitquimica.com]

- 11. 2-Bromo-1-(4-fluorophenyl)ethan-1-one | C8H6BrFO | CID 96749 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: A Versatile Synthon in Modern Medicinal Chemistry

An In-Depth Technical Guide to 2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone for Advanced Research and Development

This compound is a highly functionalized aromatic ketone that has emerged as a significant building block in organic synthesis and drug discovery. Its structure, featuring an α-bromoketone moiety and a polysubstituted phenyl ring with both bromine and fluorine atoms, offers multiple reaction sites for constructing complex molecular architectures. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of its synthesis, chemical properties, reactivity, and strategic applications, particularly in the development of novel therapeutics.

The presence of the α-bromoketone functional group makes it a potent electrophile, ideal for reactions with a wide range of nucleophiles to form new carbon-carbon and carbon-heteroatom bonds.[1][2] The di-bromo, fluoro-substituted phenyl ring is a common motif in pharmacologically active compounds, influencing factors such as metabolic stability, binding affinity, and lipophilicity. Consequently, this reagent serves as a valuable precursor for creating libraries of compounds for high-throughput screening and as a key intermediate in the targeted synthesis of potential drug candidates.[3][4]

Physicochemical and Structural Data

A clear understanding of the compound's fundamental properties is essential for its effective use in a laboratory setting. The key data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1003879-02-4 | [5][6] |

| Molecular Formula | C₈H₅Br₂FO | [5] |

| Molecular Weight | 295.93 g/mol | [5][7] |

| IUPAC Name | This compound | [7] |

| Canonical SMILES | C1=CC(=C(C=C1Br)F)C(=O)CBr | [7] |

Synthesis and Purification: A Validated Protocol

The reliable synthesis of this compound is critical for its application in multi-step synthetic campaigns. The most common and effective method is the direct α-bromination of the corresponding acetophenone derivative, 1-(4-bromo-3-fluorophenyl)ethanone.

Rationale for Synthetic Approach

The α-position of a ketone is acidic and can be deprotonated to form an enolate, which then acts as a nucleophile. However, direct bromination with Br₂ can lead to polybromination and side reactions. Using a metal bromide, such as copper(II) bromide (CuBr₂), provides a controlled source of bromine and facilitates a cleaner, more selective monobromination at the α-carbon.[5] The reaction proceeds via an enolate or enol intermediate, which attacks the copper(II) bromide complex. Ethyl acetate is a suitable solvent as it is relatively non-polar and has a boiling point that allows for moderate heating to drive the reaction to completion.

Detailed Experimental Protocol

Reaction: Bromination of 1-(4-bromo-3-fluorophenyl)ethanone

Reagents and Materials:

-

1-(4-bromo-3-fluorophenyl)ethanone

-

Copper(II) bromide (CuBr₂)

-

Ethyl acetate (EtOAc)

-

Silica gel for chromatography

-

Petroleum ether

Procedure:

-

A mixture of 1-(4-bromo-3-fluorophenyl)ethanone (1 g, 4.6 mmol) and copper(II) bromide (2.1 g, 9.7 mmol) is prepared in ethyl acetate (50 mL) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.[5]

-

The reaction mixture is stirred and heated to 60°C for 12 hours.[5] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.

-

After completion, the mixture is allowed to cool to room temperature.

-

The solid copper(I) bromide byproduct and any unreacted copper(II) bromide are removed by filtration.

-

The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude product.

-

The residue is purified by column chromatography on silica gel, using a gradient of ethyl acetate in petroleum ether as the eluent.[5]

-

Fractions containing the desired product are combined and concentrated to yield this compound as a yellow solid (yields around 44% have been reported).[5]

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the high reactivity of the α-bromoketone functional group.[1] The presence of two strong electron-withdrawing groups—the carbonyl and the bromine atom—makes the α-carbon highly electrophilic and the α-hydrogens acidic.[2][8]

Key Reaction Sites:

-

α-Carbon (C2): Highly electrophilic and susceptible to nucleophilic substitution (Sₙ2) reactions. This is the most common reaction pathway.

-

Carbonyl Carbon (C1): An electrophilic site that can be attacked by strong nucleophiles.

-

α'-Hydrogens (on the phenyl ring): Not typically reactive in this context.

-

α-Hydrogens: The acidity of these is exploited in reactions like the Favorskii rearrangement, though substitution is more common.[8]

This dual reactivity allows for a vast array of chemical transformations:

-

Synthesis of Heterocycles: α-Bromoketones are classic precursors for synthesizing a wide variety of heterocycles, which are core structures in many pharmaceuticals. For example, reaction with thioamides or thioureas can yield thiazoles, while reactions with hydrazines can lead to pyrazoles.[2]

-

Alkylation of Nucleophiles: It readily alkylates soft nucleophiles like primary amines, thiols, and carbanions. The reaction with primary amines is a well-established route to α-amino ketones, which are themselves valuable synthetic intermediates.[9]

-

Precursor to α,β-Unsaturated Ketones: Elimination of HBr, typically induced by a base, can generate the corresponding α,β-unsaturated carbonyl compound, a valuable Michael acceptor.[1]

Applications in Drug Discovery and Development

While specific drugs derived directly from this compound are not prominently documented in public literature, its value lies in its role as a strategic intermediate. The structural motifs it contains are prevalent in modern therapeutics.

Case Study 1: Building Blocks for Anticancer Agents

The substituted phenyl ring is a key component in many kinase and protein-protein interaction inhibitors. For instance, compounds containing a 4-substituted methoxybenzoyl-aryl-thiazole scaffold have been developed as potent inhibitors of tubulin polymerization, showing nanomolar efficacy against melanoma and prostate cancer cells.[4] The synthesis of such thiazoles often begins with an α-bromoketone precursor, which is reacted with a thioamide in a Hantzsch-type synthesis. The 4-bromo and 3-fluoro substituents on the phenyl ring of our title compound can be used to fine-tune steric and electronic properties, potentially improving binding affinity or metabolic stability.[4]

Case Study 2: Precursors for BRD4 Inhibitors

Bromodomain-containing protein 4 (BRD4) is a critical epigenetic reader protein and a major target in cancer therapy. Novel inhibitors with complex heterocyclic cores have been designed and synthesized to target BRD4.[10] Many of these syntheses involve building a core structure onto a functionalized phenyl ring. The reactivity of this compound makes it an ideal starting point for constructing such complex fused-ring systems. For example, the ketone can be transformed into an imine, and the α-bromo group can be used for an intramolecular cyclization to form a diazepine or similar ring system.

Case Study 3: Synthesis of Novel Antimicrobial Agents

The development of new antimicrobials to combat drug-resistant pathogens is a global health priority. Many novel antimicrobial agents feature complex heterocyclic scaffolds.[11] The α-bromoketone moiety is a versatile handle for synthesizing substituted imidazoles, oxazoles, and thiazoles, all of which are known to exhibit antimicrobial properties.[2][3] Furthermore, bromophenol derivatives have been explored as potential anticancer agents that function via ROS-mediated apoptotic pathways, highlighting the pharmacological relevance of the bromo-substituted phenyl ring.[12]

Safety, Handling, and Storage

As with other α-haloketones, this compound is a hazardous substance and must be handled with appropriate precautions.

-

Hazards: This class of compounds is typically classified as corrosive. It can cause severe skin burns and eye damage.[13][14][15] It is also a lachrymator. Inhalation of dust or vapors may cause respiratory irritation.[16]

-

Handling: Always handle this compound inside a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[15] Avoid creating dust. Do not breathe dust, fumes, or vapors.[14]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It should be kept away from incompatible materials such as strong oxidizing agents and strong bases.[14] Some similar compounds are moisture-sensitive, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[17]

Conclusion and Future Perspectives

This compound is more than just a chemical reagent; it is a strategic tool for medicinal chemists. Its well-defined reactivity, combined with a pharmacologically relevant substitution pattern, makes it an exceptionally valuable starting material for the synthesis of diverse and complex molecules. As the demand for novel therapeutics continues to grow, the importance of versatile synthons like this one will only increase. Future research will likely focus on expanding its use in combinatorial chemistry for library synthesis and in the development of innovative, stereoselective transformations to access chiral building blocks for next-generation drugs.

References

A complete list of sources cited in this document is provided below for verification and further reading.

-

Fiveable. (n.d.). α-bromoketone Definition. Organic Chemistry Key Term. Retrieved from [Link][1]

-

PubChem. (n.d.). 2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone. Retrieved from [Link][7]

-

Ningbo Inno Pharmchem Co., Ltd. (2025). 2-Bromo-1-(4-fluorophenyl)ethanone: Comprehensive Overview and Applications. Retrieved from [Link][17]

-

PubChem. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethan-1-one. Retrieved from [Link][13]

-

Al-Zaydi, A. A. (2013). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 18(6), 6779–6837. [Link][2]

-

Stevens, C. L., Blumbergs, P., & Munk, M. (1961). The Reactions of α-Bromo Ketones with Primary Amines. The Journal of Organic Chemistry, 26(8), 2884–2888. [Link][9]

-

Vartak, P. (2024). 2'-Bromo-4'-fluoroacetophenone: A Versatile Intermediate in Organic Synthesis. Retrieved from [Link][18]

-

Drăgan, M., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Molecules, 27(19), 6543. [Link][3]

-

Zhang, Y., et al. (2021). Design, synthesis, and biological evaluation of novel 4,4-difluoro-1-methyl-N, 6-diphenyl-5, 6-dihydro-4H-pyrimido [4, 5-b][1][5][17] triazolo [4, 3-d][5][17] diazepin-8-amine derivatives as potential BRD4 inhibitors. Chemical Biology & Drug Design, 97(5), 1109-1116. [Link][10]

-

Wang, Y., et al. (2010). Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships. Journal of Medicinal Chemistry, 53(5), 2068–2078. [Link][4]

-

Li, W., et al. (2025). Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. Molecules, 30(20), 4567. [Link][12]

-

Khan, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Pharmaceuticals, 17(10), 1241. [Link][11]

-

Onkol, T., et al. (2016). Design and microwave-assisted synthesis of a novel Mannich base and conazole derivatives and their biological assessment. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 160-168. [Link][19]

Sources

- 1. fiveable.me [fiveable.me]

- 2. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | 1003879-02-4 [chemicalbook.com]

- 7. 2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone | C8H5Br2FO | CID 22121483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Design, synthesis, and biological evaluation of novel 4,4-difluoro-1-methyl-N, 6-diphenyl-5, 6-dihydro-4H-pyrimido [4, 5-b] [1, 2, 4] triazolo [4, 3-d] [1, 4] diazepin-8-amine derivatives as potential BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. 2-Bromo-1-(4-fluorophenyl)ethan-1-one | C8H6BrFO | CID 96749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. echemi.com [echemi.com]

- 16. fishersci.fr [fishersci.fr]

- 17. nbinno.com [nbinno.com]

- 18. innospk.com [innospk.com]

- 19. researchgate.net [researchgate.net]

2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone safety and handling

An In-Depth Technical Guide to the Safe Handling of 2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone for Research and Development

Abstract

This compound (CAS No. 1003879-02-4) is a halogenated ketone that serves as a valuable, reactive intermediate in organic synthesis, particularly within pharmaceutical and agrochemical research.[1][2] As an α-bromo ketone, its utility is matched by its significant hazardous properties, including corrosive and lachrymatory effects.[3][4][5] This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound, grounded in established safety protocols and an understanding of its chemical reactivity. It is intended for researchers, chemists, and drug development professionals who may handle this or structurally similar reagents.

Hazard Identification and Classification

The primary operational risk associated with this compound stems from its classification as an α-haloketone. While specific toxicological data for this exact compound is limited, data from structurally analogous compounds, such as 2-Bromo-1-(4-fluorophenyl)ethanone, strongly indicate that it should be treated as a hazardous substance.[3][6] The α-bromo functional group makes the compound highly reactive and capable of causing severe tissue damage upon contact.

The primary hazards are summarized below:

-

Corrosivity: Causes severe skin burns and serious eye damage.[3][5]

-

Irritation: May cause respiratory irritation.[7]

-

Lachrymator: Substance which increases the flow of tears.[4][8]

Based on aggregated data for similar α-bromo acetophenones, the following GHS hazard classifications should be assumed.[3][5][7]

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 1B / 1C | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage |

| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation |

This table synthesizes GHS classifications from related compounds and represents a conservative, safety-first approach.

Chemical and Physical Properties

Understanding the physical properties of this compound is crucial for its proper handling and storage.

| Property | Value | Source |

| CAS Number | 1003879-02-4 | [9][10] |

| Molecular Formula | C₈H₅Br₂FO | [11] |

| Molecular Weight | 295.93 g/mol | [11] |

| Appearance | Likely a yellow or beige solid, typical for brominated acetophenones. | [6] |

| Melting Point | Not specified, but a similar compound (2-Bromo-1-(4-fluorophenyl)ethanone) melts at 46-49 °C. | [2][6] |

| Solubility | Expected to be soluble in organic solvents like ethyl acetate and methanol.[2] | |

| Reactivity | The α-bromine atom facilitates nucleophilic substitution reactions.[2] | |

| Stability | Stable under recommended storage conditions, but moisture-sensitive.[2] |

Proactive Safety: Engineering Controls and Personal Protective Equipment (PPE)

A proactive approach to safety is paramount. The primary goal is to minimize exposure through robust engineering controls and diligent use of PPE.

Engineering Controls: The First Line of Defense

All manipulations of this compound must be performed within a certified chemical fume hood.[1][8] This is non-negotiable. The fume hood contains vapors and dust, preventing inhalation, which is a primary exposure route for lachrymators and respiratory irritants.[1][8] An eyewash station and safety shower must be immediately accessible and verified to be in working order before any work begins.[7]

Personal Protective Equipment (PPE): The Last Barrier

Appropriate PPE is mandatory to prevent dermal and ocular exposure. The selection of PPE must be deliberate and based on the specific hazards of the compound.

-

Eye and Face Protection: Safety goggles that meet ANSI Z87.1 standards are required at all times.[8][12] Due to the severe corrosive nature of the compound, a full-face shield worn over safety goggles is strongly recommended, especially when handling larger quantities or during initial transfers from the primary container.[1][12]

-

Hand Protection: Disposable nitrile gloves provide adequate protection for incidental contact.[8] However, for extended handling or in case of a spill, heavier-duty gloves should be considered. Gloves must be inspected for integrity before each use and changed immediately if contamination is suspected. Never wear contaminated gloves outside the laboratory or to touch common surfaces like door handles or keyboards.[13]

-

Skin and Body Protection: A flame-resistant lab coat must be worn and fully buttoned.[14] Protective clothing should be worn to prevent any possibility of skin contact.[8] Open-toed shoes are strictly forbidden in any laboratory setting where hazardous chemicals are handled.[8][12]

Standard Operating Protocol: Handling and Storage

Adherence to a strict, pre-defined protocol is essential for mitigating risk.

Storage

-

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][8][15]

-

Keep the compound segregated from incompatible materials, particularly strong oxidizing agents, strong bases, alcohols, and amines.[6][8][15]

-

The storage area should be clearly labeled, and access should be restricted to authorized personnel.[16]

Handling and Dispensing

-

Preparation: Before handling, ensure all engineering controls are active and all PPE is correctly donned. Read the Safety Data Sheet (SDS) for the compound and any other reagents being used.[12]

-

Transfer: Conduct all transfers and weighing operations within the chemical fume hood to contain any dust or vapors. Use a spatula for solid transfers and avoid creating dust.[4]

-

Reaction Setup: When setting up a reaction, add the α-bromo ketone carefully. Be aware that reactions involving this type of reagent can be exothermic.

-

Post-Handling: After use, securely close the container. Decontaminate the spatula and any surfaces that may have come into contact with the chemical.

-

Hygiene: Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory, even if gloves were worn.[7][17]

Emergency Response Protocols

Preparedness is the key to managing laboratory incidents effectively.[16]

Exposure Scenarios

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[4][6]

-

Skin Contact: Immediately remove all contaminated clothing.[6] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[6][7] Seek immediate medical attention.[4]